(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a phenyl group substituted with a dimethylsilyl group and an ethylhexyl ether group
Vorbereitungsmethoden
The synthesis of (2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenyl derivatives and silane reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.
Wissenschaftliche Forschungsanwendungen
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Researchers explore its potential as a biochemical probe or as a component in bio-compatible materials.
Medicine: Its unique structural features make it a candidate for drug development and delivery systems.
Industry: It finds applications in the production of specialty chemicals, coatings, and advanced materials.
Wirkmechanismus
The mechanism of action of (2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical and chemical processes. The specific pathways and targets depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, (2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol stands out due to its unique combination of structural features. Similar compounds include:
(2-((3-Methoxyphenyl)dimethylsilyl)phenyl)methanol: This compound has a methoxy group instead of an ethylhexyl ether group, leading to different chemical properties and applications.
Other Organosilicon Compounds:
Eigenschaften
Molekularformel |
C23H34O2Si |
---|---|
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
[2-[[4-(2-ethylhexoxy)phenyl]-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C23H34O2Si/c1-5-7-10-19(6-2)18-25-21-13-15-22(16-14-21)26(3,4)23-12-9-8-11-20(23)17-24/h8-9,11-16,19,24H,5-7,10,17-18H2,1-4H3 |
InChI-Schlüssel |
PBFULORTDOURMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.